tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate
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Overview
Description
tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological pathways and its interactions with various enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Compared to similar compounds, it offers distinct advantages in terms of its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C25H29N3O3/c1-17-5-8-21(15-22(17)27-24(30)31-25(2,3)4)23(29)28-13-11-20(12-14-28)19-9-6-18(16-26)7-10-19/h5-10,15,20H,11-14H2,1-4H3,(H,27,30) |
InChI Key |
NYDHVVCKASXQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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